L-Seryl-L-threonyl-L-prolyl-L-alanine

Pin1 Peptidyl-prolyl isomerase Phospho-Ser/Thr-Pro motif

Generic tetrapeptides of similar MW but divergent sequence cannot substitute for the Ser-Thr-Pro-Ala motif required by Pin1, CDKs, MAPKs, and prolinase. This lyophilized STPA tetrapeptide eliminates sequence ambiguity in kinase and isomerase assays. - Contains the obligate Ser/Thr-Pro recognition element for Pin1 WW domain binding and proline-directed kinase phosphorylation. - C-terminal Pro-Ala bond serves as a specific prolyl dipeptidase (prolinase) cleavage site; non-prolyl variants are catalytically inert. - XLogP3 of -6.6 provides a distinct early-elution marker for HPLC void volume calibration and LC-MS/MS method development.

Molecular Formula C15H26N4O7
Molecular Weight 374.39 g/mol
CAS No. 727977-74-4
Cat. No. B14210900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Seryl-L-threonyl-L-prolyl-L-alanine
CAS727977-74-4
Molecular FormulaC15H26N4O7
Molecular Weight374.39 g/mol
Structural Identifiers
SMILESCC(C(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CO)N)O
InChIInChI=1S/C15H26N4O7/c1-7(15(25)26)17-13(23)10-4-3-5-19(10)14(24)11(8(2)21)18-12(22)9(16)6-20/h7-11,20-21H,3-6,16H2,1-2H3,(H,17,23)(H,18,22)(H,25,26)/t7-,8+,9-,10-,11-/m0/s1
InChIKeyQFJGECYBRBEYTR-SSRBZLIGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Seryl-L-threonyl-L-prolyl-L-alanine Identity & Profile


L-Seryl-L-threonyl-L-prolyl-L-alanine is a synthetic tetrapeptide bearing the sequence Ser-Thr-Pro-Ala (single-letter code STPA) [1]. It has a molecular formula of C₁₅H₂₆N₄O₇, a monoisotopic mass of 374.18 Da, and a computed partition coefficient (XLogP3) of –6.6, indicating strong hydrophilicity [1]. The compound is classified under the ChEBI ontology as a tetrapeptide (CHEBI:48030) [2]. It is supplied as a research-grade lyophilized powder for applications in enzymology, analytical chemistry, and peptide synthesis [1].

Contiguous Ser-Thr-Pro motif for Pin1 and proline-directed kinase studies
C-terminal Pro-Ala enables specific prolinase substrate activity
Strong hydrophilicity supports early-eluting HPLC calibration standard

L-Seryl-L-threonyl-L-prolyl-L-alanine Sequence Selectivity


The sequence Ser-Thr-Pro-Ala contains the essential Ser/Thr-Pro dipeptide motif, which is the obligate recognition element for the peptidyl-prolyl cis/trans isomerase Pin1 and for a large subfamily of proline-directed protein kinases [1]. Phosphorylation of the Ser or Thr residue within this motif creates a binding site for Pin1's WW domain, a protein-protein interaction that cannot be replicated by tetrapeptides lacking either the phospho-acceptor residue or the subsequent proline [1]. Simultaneously, the C-terminal Pro-Ala bond constitutes a specific substrate for prolyl dipeptidase (prolinase), a fact that distinguishes this compound from analogous tetrapeptides where the Pro-Ala unit is replaced by a non-prolyl dipeptide [2]. Consequently, generic substitution of L-Seryl-L-threonyl-L-prolyl-L-alanine with any oligopeptide of similar molecular weight but divergent sequence will abolish the critical molecular recognition features that underlie its utility as a research tool.

Tetrapeptides without the contiguous Ser-Thr-Pro motif may not support Pin1 or kinase substrate engagement.
Replacing C-terminal Pro-Ala with a non-prolyl dipeptide may abolish prolinase susceptibility, limiting inhibitor screening utility.
Sequence-divergent tetrapeptides can shift chromatographic retention, breaking methods calibrated to this peptide's early elution.

L-Seryl-L-threonyl-L-prolyl-L-alanine Differentiation Evidence


Pin1 Recognition of Ser/Thr-Pro Motif

The target compound carries the Ser-Thr-Pro triad, which upon phosphorylation at Ser-1 or Thr-2 yields a high-affinity Pin1 recognition element. In contrast, the sequence isomer Thr-Ser-Ala-Pro lacks a continuous Ser/Thr-Pro motif and therefore fails to engage Pin1. Quantitative kinetic profiling by Zhang et al. (2002) demonstrated that Pin1 catalysis (kcat/Km) for phospho-Ser-Pro and phospho-Thr-Pro dipeptides is fully dependent on the spatial adjacency of the phospho-acceptor residue and the proline; insertion of an intervening residue abolishes measurable catalytic activity [1].

Pin1 Recognition Motif
Class-level
Target: contiguous Ser-Thr-Pro → kcat/Km ~9,300 mM⁻¹s⁻¹ (class-level)
Comparator: Thr-Ser-Ala-Pro → no detectable activity
Δ ≥100-fold catalytic efficiency
Required for Pin1 substrate engagement
Recombinant Pin1, pH 7.8, UV-Vis assay
Pin1 Peptidyl-prolyl isomerase Phospho-Ser/Thr-Pro motif Enzyme kinetics

Prolinase Specificity for Pro-Ala C-Terminus

The C-terminal dipeptide of the target compound is Pro-Ala, which is a known substrate for prolyl dipeptidase (EC 3.4.13.9). This enzyme specifically hydrolyzes the peptide bond of Pro-Xaa dipeptides. The comparator Ser-Thr-Ala-Ala, which replaces Pro with Ala, is not a substrate for this enzyme family [1]. Enzymatic assays using chromogenic substrates such as Pro-pNA have established that prolinase activity requires a proline at the penultimate position; substitution with any other amino acid reduces hydrolysis rates to near-background levels [1].

Prolinase C-Terminus
Class-level
Target: C-terminal Pro-Ala → predicted prolinase substrate
Comparator: C-terminal Ala-Ala → not a prolinase substrate
Qualitative difference: substrate vs. non-substrate
Essential for prolinase inhibitor screening
Pro-Xaa hydrolysis, pH 7.5-8.0, 37 °C
Prolinase Prolyl dipeptidase Pro-Xaa cleavage Peptide catabolism

Hydrophilicity-Driven Chromatographic Separation

The computed octanol-water partition coefficient (XLogP3) of L-Seryl-L-threonyl-L-prolyl-L-alanine is –6.6 [1]. This value is substantially more negative than the estimated XLogP of an all-alanine tetrapeptide (Ala-Ala-Ala-Ala, predicted XLogP ≈ –1.2) or a glycine-containing analog (Gly-Gly-Gly-Gly, predicted XLogP ≈ –3.5). On a reverse-phase C18 HPLC column, this translates to a retention time that is several minutes shorter under standard gradient conditions, allowing baseline separation from less hydrophilic tetrapeptide contaminants or side-products.

Hydrophilicity Separation
Reported
Target: XLogP −6.6 → strong hydrophilicity, early elution
Comparator: Ala₄ XLogP −1.2, Gly₄ XLogP −3.5
Δ ≥3.1 units lower XLogP
Reduces co-elution risk in peptide analysis
C18 RP-HPLC, water/ACN gradient
HPLC retention Hydrophilicity XLogP Peptide purification

L-Seryl-L-threonyl-L-prolyl-L-alanine Applications


Ser/Thr-Pro Motif Kinase Activity Assays

When establishing kinetic assays for Pin1 peptidyl-prolyl isomerase or for proline-directed kinases (CDKs, MAPKs, GSK-3), the Ser-Thr-Pro-Ala tetrapeptide provides the contiguous serine/threonine-proline motif essential for substrate recognition [1]. Sequence variants such as Thr-Ser-Ala-Pro are catalytically inert and cannot substitute. The compound can be used directly as a peptide substrate or serve as a scaffold for synthesizing longer phosphopeptide substrates containing the required Ser/Thr-Pro element [1].

Prolinase Inhibitor Screening Assays

The C-terminal Pro-Ala bond of L-Seryl-L-threonyl-L-prolyl-L-alanine is a specific prolinase substrate, enabling the compound to function as a probe in inhibitor screening campaigns against prolyl dipeptidase and related proline-specific exopeptidases [2]. Tetrapeptides with a non-prolyl C-terminal dipeptide (e.g., Ser-Thr-Ala-Ala) do not serve as substrates and cannot report on prolinase inhibition [2].

HPLC Calibration for Hydrophilic Peptides

With a computed XLogP3 of –6.6, this tetrapeptide elutes exceptionally early on C18 HPLC columns, providing a distinct retention time marker for the extreme hydrophilic end of peptide separation gradients [1]. It is useful as a calibration standard to define the void volume or early-eluting region in peptide mapping and purity analysis workflows, where most commercial peptide standards are significantly more hydrophobic.

Tetrapeptide MS/MS Reference Standard

The monoisotopic mass of 374.18 Da and characteristic fragmentation pattern (b- and y-ion series) of Ser-Thr-Pro-Ala enable its use as a reference standard for developing and validating LC-MS/MS methods targeting tetrapeptide metabolites or synthetic impurities [1]. Its unique sequence produces a diagnostic set of product ions that can be distinguished from isobaric sequence isomers.

Application
Selection Property
Validation Focus
Pin1 / Proline-Directed Kinase Assays
Contiguous Ser-Thr-Pro motif
Substrate recognition for phosphorylation-dependent studies
Prolinase Inhibitor Screening
C-terminal Pro-Ala dipeptide
Prolinase substrate specificity verification
Hydrophilic Peptide HPLC Calibration
Strong hydrophilicity (early elution)
Void volume/early-eluting region marker
Tetrapeptide MS/MS Reference
Sequence-specific fragmentation pattern
Diagnostic b/y ion series for method validation
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